3-(N-Benzyl-N-ethylamino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Benzyl-N-ethylamino)propane-1,2-diol is an organic compound with the molecular formula C12H19NO2. It contains a tertiary amine group, two hydroxyl groups, and a benzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol typically involves the reaction of benzyl chloride with N-ethylamino-1,2-propanediol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the nitrogen atom of the N-ethylamino-1,2-propanediol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzyl chloride, N-ethylamino-1,2-propanediol, and a suitable base such as sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
3-(N-Benzyl-N-ethylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(N-Benzyl-N-ethylamino)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyl group attached to the nitrogen atom can influence the compound’s binding affinity to receptors or enzymes. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)propane-1,2-diol: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Benzyl-N-methylamino)propane-1,2-diol: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom
Uniqueness
3-(N-Benzyl-N-ethylamino)propane-1,2-diol is unique due to the presence of both benzyl and ethyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
85721-31-9 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[benzyl(ethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-13(9-12(15)10-14)8-11-6-4-3-5-7-11/h3-7,12,14-15H,2,8-10H2,1H3 |
InChI Key |
BITYXLZZFQSMRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.